Pharmacological and Analytical Profiling of 2-Methyl AP-237 Reference Standards: A Comprehensive Guide for Forensic and Pharmacological Research
Pharmacological and Analytical Profiling of 2-Methyl AP-237 Reference Standards: A Comprehensive Guide for Forensic and Pharmacological Research
Executive Summary
The emergence of novel synthetic opioids (NSOs) requires rigorous analytical and pharmacological frameworks to understand their pharmacodynamics, metabolism, and forensic detection. 2-Methyl AP-237 (2-MAP) , an acyl piperazine derivative and methyl analogue of bucinnazine, has surfaced as a potent μ -opioid receptor (MOR) agonist[1]. This whitepaper provides an authoritative, in-depth technical guide on the pharmacological properties of 2-methyl AP-237 and establishes self-validating analytical workflows utilizing certified reference materials (CRMs).
Chemical Identity and Reference Standard Specifications
To ensure reproducibility and quantitative fidelity in forensic toxicology, laboratories must utilize highly pure reference standards. 2-Methyl AP-237 is typically synthesized and supplied as a monohydrochloride salt to enhance aqueous solubility and stability during long-term storage[2].
Table 1: Physicochemical & Analytical Properties of 2-Methyl AP-237 (HCl)
| Parameter | Specification / Value |
| Formal Name | 1-[2-methyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-butanone, monohydrochloride |
| CAS Number | 98608-59-4 (Hydrochloride) / 98608-61-8 (Free Base) |
| Molecular Formula | C18H26N2O • HCl |
| Formula Weight | 322.9 g/mol |
| UV Absorbance Max | 254 nm |
| Solubility Profile | DMF: 10 mg/mL, DMSO: 15 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL |
Data sourced from Cayman Chemical analytical reference standard specifications[2].
Pharmacodynamics & Receptor Binding Profile
Understanding the receptor-level causality of 2-MAP's effects is critical for drug development professionals and toxicologists. 2-Methyl AP-237 exerts its primary pharmacological effects through high-affinity binding to the μ -opioid receptor (MOR), demonstrating significant selectivity over δ (DOR) and κ (KOR) subtypes[3].
Table 2: In Vitro Receptor Binding & Functional Activity
| Target Receptor | Binding Affinity ( Ki ) | Functional Efficacy ( Emax vs DAMGO) | Potency ( EC50 ) |
| μ -Opioid (MOR) | 12.9 ± 2.7 nM | 46.7 ± 5.3% | 620 ± 180 nM |
| δ -Opioid (DOR) | 2910 nM | N/A | N/A |
| κ -Opioid (KOR) | 5259 nM | N/A | N/A |
Mechanistic Causality: Efficacy vs. Bias
In vitro [35S]GTPγS binding assays indicate that 2-methyl AP-237 acts as a partial agonist at the MOR, with lower intrinsic efficacy ( Emax = 46.7%) and potency ( EC50 = 620 nM) compared to prototypical opioids like fentanyl and morphine[3]. Crucially, functional characterization reveals that 2-MAP does not exhibit significant bias between G-protein activation and β -arrestin 2 recruitment[4]. This balanced signaling profile suggests that while it induces G αi/o -mediated analgesia, it equally recruits β -arrestin, driving the rapid development of tolerance and severe respiratory depression[1].
Fig 1. 2-Methyl AP-237 Mu-Opioid Receptor (MOR) signaling pathway and downstream transduction.
In Vivo Pharmacology & The Penetrance Paradox
There is a distinct paradox between 2-MAP's moderate in vitro efficacy and its severe in vivo potency.
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Analgesic Potency: In rodent models, subcutaneously administered 2-methyl AP-237 is equipotent to fentanyl and up to 5 times more potent than morphine[4].
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Discriminative Stimulus: In drug discrimination studies, 2-MAP fully substitutes for morphine and acts with approximately 4 times the potency of morphine[1].
Causality Analysis: Why does a compound with lower in vitro receptor efficacy outperform morphine in vivo? The answer lies in its pharmacokinetics. The cinnamylpiperazine backbone of 2-MAP is highly lipophilic, facilitating ultra-rapid blood-brain barrier (BBB) penetration. Furthermore, incubation with human liver microsomes reveals the generation of four monohydroxylated phase-I metabolites[3]. The rapid CNS accumulation of the parent drug, potentially coupled with active metabolites, drives the profound in vivo response, overriding the lower intrinsic receptor efficacy observed in isolated cell assays.
Analytical Methodologies: Self-Validating LC-MS/MS Workflows
To accurately quantify 2-methyl AP-237 in biological matrices (e.g., post-mortem blood, urine), laboratories must employ a self-validating system. This is achieved by pairing the native 2-MAP CRM[2] with its isotopically labeled counterpart, 2-methyl AP-237-d7 (hydrochloride) [5].
Causality Behind Experimental Choices
Biological matrices contain endogenous phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. By spiking a deuterated internal standard (d7) prior to extraction, any matrix-induced variations in ionization efficiency or extraction recovery are mathematically normalized. The d7 standard co-elutes with the native analyte, experiencing the exact same matrix effects, thereby creating a closed-loop, self-validating quantitative system.
Step-by-Step Methodology: LC-MS/MS Quantification
Step 1: Sample Preparation & Internal Standard Spiking
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Aliquot 500 µL of biological matrix (blood/urine) into a clean microcentrifuge tube.
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Spike with 50 µL of 2-methyl AP-237-d7 working internal standard solution (100 ng/mL)[5].
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Add 2 mL of 0.1 M Sodium Phosphate buffer (pH 6.0) to optimize the ionization state of the piperazine nitrogen for cation exchange.
Step 2: Mixed-Mode Solid Phase Extraction (SPE) Causality: Polymeric mixed-mode cation exchange (MCX) SPE is chosen over simple protein precipitation because it exploits the basic nitrogen of 2-MAP. Neutral lipids are washed away with organic solvents, ensuring high signal-to-noise fidelity.
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Condition MCX cartridges with 2 mL Methanol, followed by 2 mL DI Water.
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Load the buffered sample onto the cartridge.
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Wash with 2 mL DI Water, 2 mL 0.1 M HCl, and 2 mL Methanol.
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Elute the target analytes using 2 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).
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Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase.
Step 3: UHPLC Separation & Mass Spectrometry
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Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.
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Mobile Phase: Gradient elution utilizing 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
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Detection: Electrospray Ionization in positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions specific to the parent mass (m/z 323.2 for native, m/z 330.2 for d7) and their respective dominant product ions.
Fig 2. Self-validating LC-MS/MS forensic workflow utilizing deuterated internal standards.
Conclusion
2-Methyl AP-237 presents a complex pharmacological profile characterized by moderate in vitro MOR efficacy but profound in vivo potency due to high lipophilicity and rapid CNS penetrance. For forensic and pharmacological researchers, the deployment of high-purity reference standards and deuterated internal standards is non-negotiable. By adhering to the mixed-mode SPE and LC-MS/MS protocols outlined above, laboratories can ensure robust, self-validating detection of this potent synthetic opioid.
References
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World Health Organization (WHO). (2022). Critical review report: 2-Methyl AP-237. Retrieved from:[Link]
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UK Government (GOV.UK). (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. Retrieved from:[Link]
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DEA Diversion Control Division. (2023). 2-METHYL AP-237 (Street Name: 2-MAP). Retrieved from:[Link]
